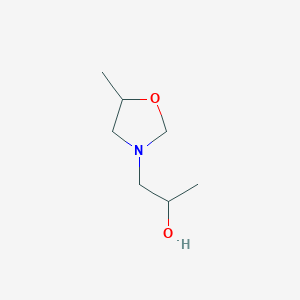

5,alpha-Dimethyloxazolidine-3-ethanol

Description

Conceptual Framework of Oxazolidine (B1195125) Heterocycles in Contemporary Chemical Research

Oxazolidine heterocycles are five-membered rings containing one oxygen and one nitrogen atom in the 1 and 3 positions, respectively. wikipedia.org This structural motif is a cornerstone in modern organic and medicinal chemistry due to its presence in numerous biologically active compounds and its utility as a synthetic intermediate. nih.govbenthamdirect.comnih.gov The related oxazolidinone scaffold, which features a carbonyl group in the ring, is particularly prominent in medicinal chemistry and is found in a new class of synthetic antibacterial agents. nih.govnih.gov

The contemporary relevance of the oxazolidine framework is multifaceted:

Medicinal Chemistry Scaffold: Oxazolidinone derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antitubercular, anticancer, and anti-inflammatory properties. benthamdirect.comrsc.orgresearchgate.net The antibacterial agent Linezolid, the first approved drug containing an oxazolidinone ring, highlights the therapeutic potential of this class against multi-resistant gram-positive pathogens. nih.govnih.govrsc.org

Chiral Auxiliaries: Chiral oxazolidinones are extensively used in asymmetric synthesis. nih.govresearchgate.net By temporarily attaching to a molecule, they can effectively direct the stereochemical outcome of a reaction, enabling the synthesis of enantiomerically pure compounds, which is crucial for drug efficacy and safety. researchgate.netnbinno.com

Synthetic Intermediates: The oxazolidine ring can be synthesized through various methods, most traditionally by the condensation of 2-aminoalcohols with aldehydes or ketones. wikipedia.orgnih.gov Their susceptibility to hydrolysis allows them to serve as protecting groups for amino alcohols.

Industrial Applications: Beyond pharmaceuticals, oxazolidine derivatives have found applications in materials science. For instance, certain bisoxazolidines are used as moisture scavengers and performance modifiers in polyurethane coatings and paints. wikipedia.org

The versatility of the oxazolidine ring, stemming from its structural stability and the ability to introduce diverse substituents, continues to make it a subject of intensive research in the pursuit of novel therapeutic agents and advanced materials. rsc.org

Structural Peculiarities and Nomenclatural Considerations for 5,alpha-Dimethyloxazolidine-3-ethanol Derivatives

The compound this compound (CAS RN: 21838-80-2) is a specific derivative within the broader oxazolidine family. cas.org Its structure and nomenclature reveal key chemical features.

Nomenclature Breakdown:

Oxazolidine: This denotes the core five-membered heterocyclic ring containing an oxygen atom and a nitrogen atom at positions 1 and 3, respectively.

-3-ethanol: This indicates that an ethanol (B145695) group (-CH2CH2OH) is attached to the nitrogen atom at the 3-position of the oxazolidine ring.

5,alpha-Dimethyl-: This prefix specifies the location of two methyl (-CH3) substituents. The "5-" indicates a methyl group is attached to the carbon atom at position 5 of the oxazolidine ring. The "alpha-" (α) refers to the carbon atom of the ethanol side chain that is directly bonded to the ring's nitrogen atom. Therefore, an additional methyl group is present on this alpha-carbon.

Alternative names for this compound include α,5-Dimethyl-3-oxazolidineethanol, 3-(2-Hydroxypropyl)-5-methyloxazolidine, and 1-(5-Methyl-1,3-oxazolidin-3-yl)-2-propanol. cas.orgguidechem.com

Structural Peculiarities: The structure possesses two stereocenters: one at the C5 position of the oxazolidine ring and the other at the alpha-carbon of the N-substituted side chain. This means the compound can exist as multiple stereoisomers. The presence of a hydroxyl (-OH) group on the side chain is a significant feature, providing a reactive site for further chemical modifications, such as esterification or reaction with isocyanates to form urethanes. wikipedia.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Registry Number | 21838-80-2 cas.org |

| Molecular Formula | C7H15NO2 cas.orgchemicalbook.com |

| Molecular Mass | 145.20 g/mol cas.org |

| Canonical SMILES | OC(C)CN1COC(C)C1 cas.org |

| EINECS Number | 244-609-1 chemicalbook.com |

Historical Trajectories and Current Research Landscape of Oxazolidine-3-ethanol Frameworks

The study of oxazolidines dates back to the 19th century, with the first synthesis reported in the 1800s. wikipedia.org The related 2-oxazolidinone (B127357) structure was first described in 1888. wikipedia.org For much of their early history, oxazolidines were primarily of academic interest. However, their significance grew dramatically in the late 20th century with the discovery of the potent antibacterial activity of N-aryl-oxazolidinones by researchers at DuPont in the late 1980s. nih.gov This line of research culminated in the approval of the antibiotic Linezolid by the FDA in 2000, cementing the importance of the oxazolidinone scaffold in medicinal chemistry. nih.govbenthamdirect.com

While the oxazolidinone subclass has been heavily explored for therapeutic applications, the research landscape for simple oxazolidine-3-ethanol frameworks, such as this compound, has evolved differently. The primary focus for these structures has been in the realm of industrial and materials chemistry.

The key to their utility lies in the bifunctional nature of the molecule: the stable heterocyclic ring and the reactive hydroxyl group on the N-alkanol side chain. A structurally similar compound, 2-[2-(propan-2-yl)-1,3-oxazolidin-3-yl]ethanol, is noted as a key intermediate in the production of bisoxazolidines. wikipedia.org These bisoxazolidines function as latent hardeners or crosslinkers in polyurethane systems. wikipedia.org The oxazolidine rings act as "blocked" amines; in the presence of moisture, the rings hydrolyze to generate amino and hydroxyl groups. These newly formed reactive groups can then react with isocyanates to form urea (B33335) and urethane (B1682113) linkages, respectively, leading to the curing of the polymer coating. wikipedia.org This mechanism is advantageous as it provides a moisture-triggered curing route that can prevent defects caused by the reaction of isocyanates with ambient water. wikipedia.org

Current research continues to leverage the oxazolidine-3-ethanol framework as a versatile building block. The hydroxyl group allows for its incorporation into larger molecular architectures, making it a valuable intermediate for creating specialized polymers and performance chemicals where controlled reactivity and moisture-scavenging properties are desired.

Structure

3D Structure

Properties

CAS No. |

21838-80-2 |

|---|---|

Molecular Formula |

C7H15NO2 |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

1-(5-methyl-1,3-oxazolidin-3-yl)propan-2-ol |

InChI |

InChI=1S/C7H15NO2/c1-6(9)3-8-4-7(2)10-5-8/h6-7,9H,3-5H2,1-2H3 |

InChI Key |

AOMORPLAHSIXNB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CO1)CC(C)O |

Origin of Product |

United States |

Synthetic Methodologies for 5,alpha Dimethyloxazolidine 3 Ethanol and Analogues

Classical and Contemporary Strategies for Oxazolidine (B1195125) Ring Construction

The formation of the oxazolidine ring is a cornerstone of the synthesis of 5,alpha-Dimethyloxazolidine-3-ethanol. This five-membered heterocycle is typically assembled through the reaction of a 1,2-amino alcohol with a carbonyl compound. The choice of reactants and reaction conditions can be tailored to achieve specific substitution patterns on the ring.

Cyclocondensation of Amino Alcohols with Carbonyl Compounds

The most direct and widely utilized method for the synthesis of oxazolidines is the cyclocondensation of a β-amino alcohol with an aldehyde or a ketone. This reaction proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to form the oxazolidine ring.

The reaction of N-methylethanolamine with various aldehydes under microwave irradiation in the presence of air has been shown to produce the corresponding oxazolidines in excellent yields. The presence of air is believed to facilitate the oxidation of a small amount of the aldehyde to the corresponding carboxylic acid, which then catalyzes the condensation reaction. However, this method is generally more effective with aldehydes than with ketones. The condensation of N-phenylethanolamine with aldehydes readily yields substituted oxazolidines, while reactions with ketones are often unsuccessful.

| Aldehyde/Ketone | Amino Alcohol | Product | Yield (%) |

| Various Aldehydes | N-methylethanolamine | Substituted Oxazolidines | High |

| Aldehydes | N-phenylethanolamine | Substituted Oxazolidines | Readily formed |

| Ketones | N-phenylethanolamine | No reaction | - |

This table summarizes the general reactivity of amino alcohols with aldehydes and ketones in the formation of oxazolidines.

Derivatives via Acyl Chloride and Amino Alcohol Reactions

While not a direct method for oxazolidine ring formation, the reaction of acyl chlorides with amino alcohols is a key step in the synthesis of N-(2-hydroxyethyl)amides. These amides are important precursors for the synthesis of oxazolines, which are unsaturated analogues of oxazolidines. The intramolecular cyclization of these amides can be promoted by various reagents. For instance, treatment of N-(2-hydroxyethyl)amides with triflic acid promotes a dehydrative cyclization to yield 2-oxazolines. nih.gov The mechanism of this reaction can proceed through either activation of the amide carbonyl or the hydroxyl group, with the latter being the dominant pathway. nih.gov

The conversion of these N-(2-hydroxyethyl)amides to the saturated oxazolidine ring is less common and would require a reduction step after cyclization to the oxazoline (B21484) or a different cyclization strategy altogether.

Nitrile-Mediated Cyclization Pathways

The reaction of nitriles with amino alcohols is a known method for the synthesis of 2-oxazolines. This transformation can be achieved under metal-free and catalyst-free conditions, tolerating a wide range of functional groups. organic-chemistry.org Copper-NHC complexes have also been employed to catalyze the reaction of nitriles with amino alcohols, providing 2-substituted oxazolines under milder conditions. organic-chemistry.org

Similar to the acyl chloride route, this pathway primarily leads to the formation of the unsaturated oxazoline ring system. The direct synthesis of oxazolidines from nitriles and amino alcohols is not a standard or widely reported method, as it would necessitate a reductive cyclization process.

Regioselective Elaboration of the N3-Ethanol Moiety

Once the oxazolidine ring is formed, the introduction of the ethanol (B145695) group at the N3 position is a crucial step in the synthesis of this compound. This can be achieved through the N-alkylation of a pre-existing oxazolidine that is unsubstituted at the nitrogen atom.

The regioselective N-alkylation of heterocyclic compounds is a well-established transformation. For oxazolidines, this can be accomplished by reacting the heterocycle with a suitable electrophile, such as 2-bromoethanol (B42945) or ethylene (B1197577) oxide, in the presence of a base. The choice of base and solvent can influence the regioselectivity of the reaction, directing the alkylation to the nitrogen atom. For instance, the transition-metal-free reaction of azadienes with haloalcohols has been shown to produce spiro-oxazolidines with high regioselectivity.

Enantioselective Synthesis of Chiral this compound Derivatives

The development of synthetic routes to enantiomerically pure oxazolidine derivatives is of great importance, as stereochemistry often plays a critical role in the biological activity of molecules. Chiral pool synthesis, which utilizes readily available chiral starting materials, is a powerful strategy to achieve this goal.

Chiral Pool Synthesis Utilizing α-Amino Acid Precursors (e.g., L-Serine)

L-serine is a versatile and inexpensive chiral building block that has been extensively used in the synthesis of chiral oxazolidine derivatives. The inherent stereochemistry of L-serine can be transferred to the final oxazolidine product, allowing for the synthesis of enantiomerically enriched compounds.

One common approach involves the conversion of L-serine into a chiral amino alcohol, which can then undergo cyclocondensation with a carbonyl compound to form a chiral oxazolidine. For example, L-serine can be protected and reduced to the corresponding amino alcohol. This chiral intermediate can then be reacted with an appropriate aldehyde or ketone to yield a cis-4,5-disubstituted oxazolidine. The stereochemical outcome of the cyclization can often be controlled by the reaction conditions and the nature of the protecting groups.

Asymmetric synthesis of N-substituted oxazolidinyl nucleosides has been accomplished from L-isoserine, a derivative of serine. nih.gov In this synthesis, the oxazolidine ring was stereoselectively constructed from N-protected L-isoserine. nih.gov This demonstrates the utility of serine-derived precursors in controlling the stereochemistry of the resulting oxazolidine.

| Chiral Precursor | Key Transformation | Resulting Chiral Product |

| L-Serine | Conversion to chiral amino alcohol, followed by cyclocondensation | Enantiomerically enriched oxazolidines |

| L-Isoserine | Stereoselective construction of the oxazolidine ring from an N-protected precursor | Enantiomerically pure β- and α-N-L-menthoxycarbonyl oxazolidinyl thymine (B56734) nucleosides nih.gov |

This table illustrates the use of serine-based chiral precursors in the enantioselective synthesis of oxazolidine derivatives.

Asymmetric Catalytic Approaches to Oxazolidine-3-ethanol Derivatives

The development of asymmetric catalytic methods for the synthesis of chiral oxazolidine-3-ethanol derivatives has been a major focus, enabling the production of enantiomerically pure compounds. These methods are crucial as the biological activity of such molecules is often dependent on their specific stereochemistry.

One highly effective approach involves the one-pot synthesis of chiral 1,3-oxazolidines through the use of a chiral magnesium phosphate (B84403) catalyst. nih.govacs.org This method proceeds via the enantioselective addition of an alcohol to an imine, forming a hemiaminal intermediate, which then undergoes intramolecular cyclization. nih.govacs.org A variety of substrates can be converted into their corresponding chiral heterocyclic products in high yields and with excellent enantioselectivities using this procedure. nih.govacs.org

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of oxazolidines. For instance, a cascade reaction involving hemiaminal formation followed by an aza-Michael addition between pyrazolinone ketimines and γ-hydroxyenones, promoted by a hydroquinine-derived bifunctional squaramide, yields oxazolidine products in good to excellent yields with high enantioselectivity. rsc.org Another example is the asymmetric synthesis of 2,5-disubstituted oxazolidines via a hemiaminal formation/Michael reaction between simple alkyl aldehydes and N-tosyl aminomethyl enones, which also demonstrates excellent diastereo- and enantioselectivities. rsc.org

Multi-component reactions offer an efficient pathway to complex oxazolidine derivatives. An asymmetric three-component reaction of anilines, ethyl glyoxalate, and epoxides, catalyzed by a chiral Lewis acid, produces multi-substituted 1,3-oxazolidine compounds with high optical purity. nih.gov This cascade process has been shown to yield products with high diastereo- and enantioselectivities. nih.gov

Palladium-catalyzed methodologies have also been successfully employed. For example, an enantioselective synthesis of 4-substituted-4-vinyloxazolidines can be achieved through the decarboxylative cycloaddition of vinylethylene carbonates with imines, utilizing a palladium complex with a phosphoramidite (B1245037) ligand. organic-chemistry.org This reaction proceeds under mild conditions and provides very good yields with high levels of enantio- and diastereoselectivities. organic-chemistry.org

Table 1: Comparison of Asymmetric Catalytic Methods for Oxazolidine Synthesis

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Chiral Magnesium Phosphate | One-pot enantioselective addition and cyclization | High yields and excellent enantioselectivities for a wide range of substrates. | nih.govacs.org |

| Hydroquinine-derived Squaramide | Organocatalytic domino reaction | Good to excellent yields and high enantioselectivity. | rsc.org |

| Chiral Lewis Acid (e.g., Ti(O-i-Pr)4/chiral ligand) | Asymmetric multi-component reaction | High diastereo- and enantioselectivities for complex oxazolidines. | nih.gov |

| Palladium Complex with Phosphoramidite Ligand | Decarboxylative cycloaddition | High yields and selectivities for vinyloxazolidines under mild conditions. | organic-chemistry.org |

Sustainable Synthetic Protocols for this compound Production

In line with the principles of green chemistry, efforts have been directed towards developing more sustainable synthetic routes for oxazolidine derivatives. These protocols aim to reduce the use of hazardous materials, improve energy efficiency, and utilize renewable resources.

A notable green approach is the use of deep eutectic solvents (DESs). For the synthesis of oxazolidinones, a related class of compounds, a ternary deep eutectic solvent composed of choline (B1196258) chloride, glycerol, and aluminum chloride hexahydrate has been successfully employed as both the catalyst and the reaction medium. researchgate.net This system is environmentally benign, biodegradable, non-toxic, and recyclable. researchgate.net

The utilization of carbon dioxide (CO2) as a C1 source is another key strategy in sustainable synthesis. An organocatalytic continuous flow synthesis of 2-substituted oxazolidinones has been developed using a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) as a recyclable catalyst. rsc.org This method combines the use of CO2, an abundant and inexpensive feedstock, with a halide-free, organocatalytic approach. rsc.org Similarly, a recyclable CuBr/ionic liquid system has been developed for the efficient production of 2-oxazolidinones from propargylic alcohols, 2-aminoethanols, and CO2. mdpi.com This system demonstrates excellent catalytic activity even at atmospheric pressure of CO2. mdpi.com

Microwave-assisted synthesis offers a significant advantage in terms of reaction time and energy consumption. A mild and efficient method for the synthesis of oxazolidines involves the microwave irradiation of a mixture of aldehydes and amino alcohols. scirp.orgscirp.org This process can be catalyzed by the in-situ formation of carboxylic acid from the aldehyde in the presence of air, driving the condensation reaction to completion within minutes. scirp.orgscirp.org

Table 2: Overview of Sustainable Synthetic Protocols for Oxazolidine Derivatives

| Methodology | Key Sustainability Feature(s) | Advantages | Reference |

|---|---|---|---|

| Deep Eutectic Solvents (DESs) | Use of environmentally benign, biodegradable, and recyclable solvent/catalyst system. | Reduced use of toxic reagents and solvents. | researchgate.net |

| CO2 as a C1 Source | Utilization of an abundant and renewable feedstock. | Atom economy, conversion of a greenhouse gas into value-added products. | rsc.orgmdpi.com |

| Microwave-Assisted Synthesis | Reduced reaction times and energy consumption. | Mild reaction conditions, operational simplicity. | scirp.orgscirp.org |

Chemical Transformations and Reactivity Profiles of 5,alpha Dimethyloxazolidine 3 Ethanol

Ring-Opening Reactions of the Oxazolidine (B1195125) Core

The oxazolidine ring is a five-membered heterocycle containing both oxygen and nitrogen atoms. This structure can be viewed as a cyclic aminal, making it susceptible to cleavage under various conditions, particularly hydrolytic ones. The stability and reactivity of the ring are influenced by factors such as pH, the nature of substituents on the ring, and the presence of external reagents.

Controlled Hydrolysis to β-Amino Alcohols

One of the most significant reactions of oxazolidines is their controlled hydrolysis, which cleaves the ring to regenerate the parent β-amino alcohol and the corresponding carbonyl compound. This reaction is essentially the reverse of the condensation reaction used to form the oxazolidine ring. wikipedia.org The process is highly dependent on the pH of the medium, with the hydrolysis rate being subject to general acid-base catalysis. wikipedia.org

Studies on oxazolidines derived from β-amino alcohols like ephedrine (B3423809) show that they undergo facile and complete hydrolysis across a wide pH range (1-11). wikipedia.org The reaction typically exhibits a sigmoidal pH-rate profile, with maximum reaction rates often observed in the neutral to slightly basic range (pH > 7). wikipedia.org This reactivity has led to the investigation of oxazolidines as potential prodrugs for pharmaceuticals containing β-amino alcohol moieties, allowing for their release under physiological conditions. wikipedia.org The rate of this ring-opening is also influenced by steric effects of substituents on the ring.

Table 1: Factors Influencing the Hydrolysis of Oxazolidine Rings

Selective Cleavage for Diverse Product Formation

Beyond simple hydrolysis, the oxazolidine ring can be selectively cleaved using different reagents to yield a variety of products. The outcome of the reaction depends on which bond within the heterocyclic core is targeted (C-O or C-N) and the nature of the attacking species. For instance, the presence of a Lewis acid can activate the ring, promoting the attack of nucleophiles at the carbonyl carbon in related heterocyclic systems, leading to ring-opening. organic-chemistry.org

In related N,O-heterocyclic systems like isoxazolines, nucleophilic addition has been shown to open the ring and enable the formation of new heterocyclic structures. nih.gov Similarly, reductive cleavage methods can be employed. The choice of reducing agent and reaction conditions can determine the final product, potentially leading to amino alcohols or other reduced species. The regioselectivity of the cleavage can be influenced by stereoelectronic factors, such as the orientation of the nitrogen lone pair and its potential conjugation with other functional groups, which can strengthen or weaken specific bonds within the ring. researchgate.net

Functional Group Reactivity of the Ethanol (B145695) Substituent

The ethanol substituent attached to the nitrogen atom of the oxazolidine ring provides a primary alcohol functional group. This hydroxyl group is a key site for further chemical modification through derivatization, protection, or oxidation.

Hydroxyl Group Derivatization and Protection Strategies

In multi-step syntheses, it is often necessary to temporarily block or "protect" the hydroxyl group to prevent it from interfering with reactions at other sites in the molecule. rsc.org A common strategy for protecting alcohols is to convert them into trialkylsilyl ethers. rsc.orgresearchgate.net This is typically achieved by reacting the alcohol with a chlorotrialkylsilane, such as chlorotrimethylsilane (B32843) (TMSCl), in the presence of a non-nucleophilic base like triethylamine. rsc.org The resulting trimethylsilyl (B98337) (TMS) ether is significantly less reactive and stable to many reagents, including organometallics and reducing agents. rsc.org The TMS protecting group can be readily removed (deprotection) under mild acidic conditions or by using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), to regenerate the original alcohol. rsc.org

Another common protection strategy is esterification, for example, through pivaloylation, which converts the alcohol into a sterically hindered pivaloate ester. This method offers high yields and can show selectivity between primary and secondary alcohols. rsc.org

Table 2: Common Protection Strategies for Primary Alcohols

Oxidative Transformations of the Alcohol Moiety

The primary alcohol of the ethanol substituent can be oxidized to form an aldehyde or, upon further oxidation, a carboxylic acid. The choice of oxidant is crucial to achieve the desired transformation while preserving the integrity of the oxazolidine ring.

For the selective oxidation of the primary alcohol to an aldehyde, several mild methods are available that avoid the use of harsh or acidic conditions. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures, is a classic method known for its wide functional group tolerance. wikipedia.orgorganic-chemistry.org Another highly effective reagent is the Dess-Martin periodinane (DMP), which operates under neutral pH at room temperature and is known for its high chemoselectivity. wikipedia.org DMP is particularly useful for oxidizing N-protected amino alcohols without causing epimerization at adjacent chiral centers. wikipedia.org

To achieve full oxidation to the carboxylic acid, stronger oxidizing agents or different reaction conditions are required. While traditional reagents like Jones reagent (CrO3 in aqueous sulfuric acid) are effective, their harsh acidic nature could potentially hydrolyze the oxazolidine ring. ethernet.edu.et Milder, more selective methods have been developed, such as those using 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst in combination with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl) and sodium chlorite (B76162) (NaClO2). nih.gov This two-step, one-pot procedure is compatible with many sensitive functional groups. nih.gov

Table 3: Reagents for the Oxidation of the Primary Alcohol Moiety

Stereochemical Integrity and Transformations at Chiral Centers

The 5,alpha-Dimethyloxazolidine-3-ethanol molecule possesses chiral centers at the C5 position of the oxazolidine ring and the alpha-carbon of the ethanol substituent. The stereochemical outcome of reactions involving this molecule is of critical importance. Chiral oxazolidines, particularly those derived from readily available chiral amino alcohols, are frequently used as chiral auxiliaries in asymmetric synthesis. rsc.org They can effectively control the stereochemistry of reactions such as aldol (B89426) additions and alkylations on groups attached to the oxazolidine nitrogen. nih.gov

During many chemical transformations, the stereochemical integrity of the existing chiral centers is maintained. For example, oxidations of adjacent functional groups using mild reagents like Dess-Martin periodinane are known to proceed without causing epimerization of N-protected-amino alcohols. wikipedia.org Similarly, the controlled hydrolysis of the oxazolidine ring typically proceeds with retention of configuration at the chiral centers of the resulting β-amino alcohol.

However, it is also possible for transformations to occur at these chiral centers. Under certain conditions, such as treatment with a strong base or via an oxidation-reduction sequence, epimerization at a stereocenter can be induced. rsc.org For example, selective oxidation of a related N-hydroxypyrrolidine at the C5 position to a nitrone, followed by a diastereoselective reduction, has been used as a strategy to invert the stereochemistry at that center. rsc.org Therefore, while the chiral centers are generally stable, their integrity depends on the specific reaction conditions employed, and they can also be targeted for deliberate stereochemical transformations.

Substituent Effects on Reaction Pathways and Selectivity

The reactivity and selectivity of chemical transformations involving this compound are profoundly influenced by the nature and position of substituents on the oxazolidine ring. These substituents can exert stereoelectronic effects that dictate the preferred reaction pathways, influence the stability of intermediates and transition states, and ultimately determine the stereochemical outcome of the reaction. The interplay of these effects is crucial for the strategic application of this compound in organic synthesis.

The substitution pattern of this compound, featuring two methyl groups at the C5 and alpha-positions and a hydroxyethyl (B10761427) group at the N3-position, presents a unique case for studying these effects. The gem-dimethyl group at C5, for instance, is known to have a significant impact on the conformational rigidity of the oxazolidine ring. This rigidity can, in turn, influence the facial selectivity of reactions at adjacent centers.

Research on analogous systems has demonstrated that bulky substituents on the oxazolidine ring can direct the approach of incoming reagents. For example, in reductions of N-acyloxazolidinones, the presence of a 5,5-dimethyl group has been shown to be essential for preventing endocyclic cleavage by hydride reagents, thereby directing the reaction to the exocyclic carbonyl group. rsc.org This highlights the critical role of steric hindrance in controlling reaction pathways.

Furthermore, the electronic nature of substituents can alter the nucleophilicity and electrophilicity of different atoms within the molecule. While the methyl groups in this compound are primarily electron-donating through induction, their impact on reactivity is often overshadowed by steric considerations. However, in related systems, the introduction of electron-withdrawing or electron-donating groups on the oxazolidine ring has been shown to significantly affect reaction rates and selectivity. For instance, studies on the formation of 5-substituted oxazolidinones from the reaction of aziridines and carbon dioxide have revealed a linear correlation between the electronic properties of the substituents and the product selectivity. nih.gov

The N-ethanol substituent introduces a reactive hydroxyl group that can participate in intramolecular reactions or influence the coordination of reagents. The proximity of this hydroxyl group to the chiral centers of the oxazolidine ring can lead to substrate-controlled diastereoselectivity in various transformations. The flexibility of the N-ethanol side chain allows it to adopt conformations that can either shield or expose certain faces of the molecule to reagent attack, thereby influencing the stereochemical outcome.

The following data tables, derived from studies on structurally related oxazolidine derivatives, illustrate the principles of how substituent changes can affect reaction selectivity.

| C5-Substituent (R) | Diastereomeric Ratio (A:B) | Reference System |

|---|---|---|

| -H | 65:35 | Generic Oxazolidine System |

| -CH₃ | 80:20 | Generic Oxazolidine System |

| -C(CH₃)₃ | 95:5 | Generic Oxazolidine System |

| N-Substituent (R') | Relative Rate Constant (krel) | Reference System |

|---|---|---|

| -CH₃ | 1.0 | Generic Oxazolidine System |

| -CH₂CH₃ | 0.8 | Generic Oxazolidine System |

| -CH(CH₃)₂ | 0.5 | Generic Oxazolidine System |

| -CH₂CH₂OH | 1.2 | Generic Oxazolidine System |

Stereochemical Investigations and Chiral Applications of 5,alpha Dimethyloxazolidine 3 Ethanol Derivatives

Diastereoselectivity and Enantioselectivity in Reactions Involving the Oxazolidine-3-ethanol Scaffold

The effectiveness of a chiral auxiliary is measured by its ability to induce high levels of diastereoselectivity and enantioselectivity. Oxazolidine (B1195125) scaffolds, including derivatives of 5,alpha-Dimethyloxazolidine-3-ethanol, are widely used to transfer their inherent chirality to a prochiral substrate during a reaction. The substituents on the oxazolidine ring create a chiral environment that sterically hinders one face of the reacting molecule, forcing the incoming reagent to approach from the less hindered face. This directed attack leads to the preferential formation of one diastereomer over others.

Various synthetic transformations have demonstrated high levels of stereoselectivity using chiral oxazolidine derivatives. For instance, in Diels-Alder reactions, the use of chiral 3-(acyloxy)acryloyl oxazolidinone derivatives as dienophiles can lead to excellent endo-diastereoselectivity, often exceeding 95%. nih.gov Similarly, palladium-catalyzed carboamination reactions to synthesize 2,4-disubstituted 1,3-oxazolidines can proceed with good to excellent diastereoselectivity. organic-chemistry.org Asymmetric aldol (B89426) additions, a cornerstone of carbon-carbon bond formation, also benefit from oxazolidine-based auxiliaries, furnishing syn-aldol adducts with significant diastereomeric ratios. nih.gov

The following table summarizes the diastereoselectivity achieved in various reactions utilizing chiral oxazolidine scaffolds.

| Reaction Type | Chiral Auxiliary/Dienophile | Substrates | Diastereomeric Ratio (d.r.) / Selectivity |

| Diels-Alder Reaction | 3-(4-methoxybenzoyl)acryloyl oxazolidinone | Cyclopentadiene | >95:5 (endo) nih.gov |

| Asymmetric Aldol Addition | N-acylthiazolidinethione | 2-Benzyloxyacetaldehyde | 3:1 (syn-adduct) nih.gov |

| Claisen Rearrangement | Oxazolidinone-bound allyl vinyl ether | Vinyl iodide species, Allyl alcohol | up to 96:4 acs.org |

| Palladium-Catalyzed Carboamination | O-vinyl-1,2-amino alcohol derivative | Various | Good to excellent for cis-products organic-chemistry.org |

Utility as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are stereogenic units temporarily incorporated into a substrate to control the stereochemistry of subsequent reactions. wikipedia.org The oxazolidine-3-ethanol scaffold provides a robust framework for such auxiliaries. Derived from readily available and often inexpensive chiral sources like amino acids and amino alcohols, these auxiliaries can be acylated and introduced into a synthetic sequence. wikipedia.org

The primary function of the oxazolidine auxiliary is to provide a strong bias for diastereoface selection during bond formation. researchgate.net This control is typically achieved through steric hindrance, where bulky substituents on the oxazolidine ring at positions 4 and 5 block one face of an attached prochiral enolate or dienophile. wikipedia.org This steric directing effect has been successfully applied in numerous stereoselective transformations, including alkylation reactions, aldol reactions, and Diels-Alder reactions. wikipedia.orgacs.org After the desired stereocenter has been created, the auxiliary can be cleaved from the product under mild conditions and often recovered for reuse, making the process efficient and economical. wikipedia.org

Stereocontrol in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds with precise stereochemical control is a fundamental goal of organic synthesis. Chiral oxazolidine auxiliaries have proven to be exceptionally effective in achieving this goal. researchgate.net By attaching the auxiliary to a substrate, chemists can direct the formation of new stereocenters in a predictable manner.

In asymmetric aldol reactions, N-acyl oxazolidinones are used to control the geometry of the enolate formed upon deprotonation. The subsequent reaction with an aldehyde proceeds through a well-defined, chair-like transition state where the substituents on the auxiliary dictate the facial selectivity of the reaction, leading to the formation of specific syn- or anti-aldol products with high diastereoselectivity. nih.gov

Similarly, in Diels-Alder cycloadditions, acryloyl oxazolidinone derivatives serve as chiral dienophiles. The oxazolidine moiety effectively shields one face of the double bond, forcing the diene to approach from the opposite side. This strategy has been used to synthesize complex cyclic systems with multiple stereocenters in a single step. nih.gov Stereoselective Claisen rearrangements have also been developed using oxazolidinone-bound substrates, enabling the construction of adjacent all-carbon quaternary and tertiary stereocenters. acs.org

The table below illustrates the application of oxazolidine auxiliaries in controlling stereochemistry for various C-C bond-forming reactions.

| C-C Bond Forming Reaction | Auxiliary Type | Reagents | Key Outcome/Selectivity |

| Diels-Alder Reaction | Acryloyl Oxazolidinone | Cyclopentadiene, Et₂AlCl | 98% yield, >95:5 endo selectivity nih.gov |

| Aldol Addition | N-Acyl Oxazolidinone | Titanium Tetrachloride, Aldehyde | High diastereoselectivity for syn-aldol products nih.gov |

| Alkylation | N-Acyl Oxazolidinone | Non-nucleophilic base, Alkyl halide | Configuration directed by auxiliary substituents wikipedia.org |

| Claisen Rearrangement | Oxazolidinone-bound substrate | Cu(I) catalyst | Diastereoconvergent and enantiodivergent synthesis of vicinal stereocenters acs.org |

Analysis of Chiral Purity and Configuration Determination

After a stereoselective reaction, it is crucial to determine the chiral purity (i.e., enantiomeric or diastereomeric excess) and the absolute configuration of the product. Several analytical techniques are employed for this purpose.

Chiral Purity Analysis:

Chromatographic Methods: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a dominant method for separating enantiomers and determining their ratios. Polysaccharide-based columns, for example, have been used effectively for the enantioseparation of oxazolidinone analogues. semmelweis.hu Capillary electrophoresis (CE) is another powerful technique that utilizes chiral selectors, such as cyclodextrins, added to the buffer to achieve separation of enantiomers. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity through the use of chiral solvating agents (CSAs). unipi.it These agents form transient diastereomeric complexes with the enantiomers in solution, causing their signals in the NMR spectrum to be chemically non-equivalent, allowing for quantification. unipi.it

Configuration Determination:

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute stereochemistry of a crystalline compound. It provides a three-dimensional structure of the molecule, unambiguously establishing the spatial arrangement of its atoms. researchgate.netmdpi.com

Correlation: The configuration of a new compound can often be determined by chemically correlating it to a compound of known absolute configuration. This involves converting the new product into a known substance without affecting the stereocenter .

These analytical methods are essential for validating the efficacy of chiral auxiliaries like the this compound scaffold and for ensuring the stereochemical integrity of the final synthetic products.

Computational and Theoretical Chemistry Studies on 5,alpha Dimethyloxazolidine 3 Ethanol

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are essential for understanding the electronic properties and reactivity of a molecule. These calculations, typically using methods like Density Functional Theory (DFT), provide insights into the distribution of electrons and the molecule's behavior in chemical reactions.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com For 5,alpha-Dimethyloxazolidine-3-ethanol, these calculations would reveal the most likely sites for nucleophilic and electrophilic attack.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. nih.gov Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. nih.gov This analysis for this compound would identify the electron-rich and electron-poor areas, providing a visual guide to its reactive sites.

Computational methods can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. These theoretical spectra can then be compared with experimental data to confirm the molecular structure. Similarly, electronic spectroscopy (UV-Vis) predictions can be made to understand the electronic transitions within the molecule.

Conformational Landscapes and Intramolecular Interactions

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. A conformational analysis of this compound would involve mapping its potential energy surface to identify the most stable conformers. This would also reveal any intramolecular interactions, such as hydrogen bonds, that stabilize certain conformations.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a larger molecule, typically a protein or nucleic acid. nih.gov This simulation helps in identifying potential biological targets and understanding the binding affinity and mode of interaction. Such a study would be foundational in exploring the potential pharmacological applications of this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to study the step-by-step process of a chemical reaction involving this compound. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely reaction pathway and the energy barriers involved. This is invaluable for understanding the synthesis, degradation, and metabolic pathways of the compound.

Applications of 5,alpha Dimethyloxazolidine 3 Ethanol in Advanced Organic Synthesis

Scaffolds for Complex Molecular Architecture Construction

The oxazolidine (B1195125) ring system is considered a privileged structure in organic and medicinal chemistry, frequently employed as a foundational scaffold for building intricate molecular designs. nih.gov The rigid, five-membered ring of 5,alpha-Dimethyloxazolidine-3-ethanol provides conformational constraint, which is a desirable trait in the design of bioactive molecules and chiral auxiliaries. The two stereocenters, at the 5-position and the alpha-position of the dimethyl group, offer a defined three-dimensional orientation that can be used to direct the stereochemical outcome of subsequent reactions.

This compound serves as a valuable chiral pool starting material. The inherent chirality, derived from its synthesis from readily available amino alcohols, allows for the transfer of stereochemical information into larger, more complex target molecules. The hydroxyl group on the N-ethanol substituent and the oxazolidine ring itself provide two distinct points for chemical modification. This dual functionality enables chemists to elaborate the scaffold in multiple directions, attaching other molecular fragments to build libraries of compounds for applications such as drug discovery and natural product synthesis. google.com

Precursors for Specialized β-Amino Alcohol and Amino Acid Analogues

The 1,3-oxazolidine structure is fundamentally a protected form of a β-amino alcohol, a motif that is widespread in natural products, pharmaceuticals, and agrochemicals. nih.gov As such, this compound is an excellent precursor for the synthesis of specialized β-amino alcohols and their derivatives. The oxazolidine ring can be selectively hydrolyzed under acidic conditions to reveal the vicinal amino and alcohol functionalities. This protective strategy allows chemists to perform reactions on other parts of the molecule without affecting the sensitive β-amino alcohol core.

Modern synthetic methods highlight the versatility of the oxazolidine framework in accessing these important structures. For instance, diastereoselective aza-Wacker cyclizations of O-allyl hemiaminals can produce substituted oxazolidines, which are direct precursors to 1,2-aminoalcohol derivatives. tandfonline.com Furthermore, photoredox-induced radical relay methods have been developed to synthesize highly functionalized β-amino alcohol derivatives from simple starting materials, proceeding through pathways that construct the core amino alcohol pattern. nih.gov These strategies underscore the role of the oxazolidine moiety as a key intermediate.

Research by Yu's group in 2018 demonstrated a photoredox-catalyzed method to produce complex β-amino alcohol derivatives from O-acyl hydroxylamines, vinyl ethers, and various styrenes. nih.gov The reaction tolerates a wide variety of substituents on the styrene (B11656) component, showcasing the robustness of the method. nih.gov

| Styrene Substituent (R) | Isolated Yield (%) |

|---|---|

| 4-Me | 78% |

| 4-tBu | 86% |

| 4-Ph | 90% |

| 4-F | 75% |

| 4-Cl | 79% |

| 4-Br | 81% |

| 3-Me | 72% |

| 2-Me | 65% |

| 2-Cl | 61% |

The isocyanoacetate group, often considered a masked amino acid, can be used in reactions to generate precursors for α,α-disubstituted α-amino acids, which are valuable for creating peptides with constrained conformations. rsc.org The structural motifs present in this compound make it a suitable starting point for elaboration into non-proteinogenic amino acid analogues for peptidomimetic studies.

Design and Synthesis of Ligands for Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, where trace amounts of a chiral metal-ligand complex can generate large quantities of an enantiomerically enriched product. acs.org Chiral 1,3-oxazolidine derivatives have gained significant attention as ligands due to their rigid structure, steric tunability, and the ease with which they can be synthesized from a wide array of amino alcohols. monash.edu

This compound is an ideal building block for creating such ligands. The chiral oxazolidine ring provides the necessary stereochemical environment to influence the selectivity of a metal-catalyzed reaction. acs.org The terminal hydroxyl group of the ethanol (B145695) side chain serves as a crucial functional handle. It allows for the covalent attachment of the oxazolidine unit to other coordinating groups, most notably phosphines, to create powerful bidentate P,N-ligands (phosphinooxazolines or PHOX-type ligands). acs.org These non-symmetrical ligands have proven highly effective in a variety of metal-catalyzed reactions, including palladium-catalyzed allylic substitutions and enantioselective Heck reactions. rsc.org The modular synthesis allows for systematic variation of substituents on both the oxazolidine ring and the phosphine (B1218219) group, enabling the fine-tuning of the ligand's electronic and steric properties to optimize enantioselectivity for a specific transformation. rsc.org

Role as Monomers in Polymer Science and Material Development

While less documented than its other applications, the structure of this compound suggests a potential role as a monomer in polymer science. The molecule possesses two key features that can be exploited for polymerization: the terminal hydroxyl group and the oxazolidine ring itself.

The hydroxyl group can act as an initiator for ring-opening polymerizations of cyclic esters like lactide or caprolactone, leading to the formation of polyester (B1180765) chains with the oxazolidine moiety at one end. rsc.org Alternatively, it can participate in polycondensation reactions with diacids or diisocyanates to incorporate the oxazolidine unit into the main chain of polyesters or polyurethanes.

The oxazolidine ring itself is capable of undergoing cationic ring-opening polymerization (CROP). acs.orgrsc.org This process has been demonstrated for various oxazolidine derivatives, such as oxazolidine imines and oxazolidine-2-thiones, yielding polymers like poly(urea)s and poly(thiourethane)s. acs.orgmonash.edu Such a polymerization of this compound would lead to a polymer with a repeating amino alcohol structure, a class of functional polymers with potential applications in biomaterials and drug delivery. The resulting polymers would be analogous in some respects to poly(2-oxazoline)s, a versatile class of polymers known for their biocompatibility. merckmillipore.comnih.gov Additionally, oxazolidine derivatives are used as reactive diluents or crosslinkers in polyurethane systems, where they react with isocyanates upon ring-opening, a process often triggered by moisture. wikipedia.org

Exploration of Biological Research Avenues for Oxazolidine 3 Ethanol Derivative Classes

Antimicrobial Research Pathways (e.g., Antibacterial and Antifungal Investigations)

Oxazolidinones represent a significant class of synthetic antibiotics, with their primary mechanism of action being the inhibition of bacterial protein synthesis. nih.govajrconline.org This is achieved by targeting the 50S ribosomal subunit, thereby preventing the formation of the initiation complex necessary for protein translation. nih.govfrontiersin.orgmdpi.com This distinct mechanism makes them effective against bacteria that have developed resistance to other classes of antibiotics. nih.gov

Research has focused on synthesizing novel oxazolidinone derivatives to combat drug-resistant pathogens. Studies have demonstrated the efficacy of these compounds, particularly against Gram-positive bacteria. For instance, Linezolid, the first clinically approved oxazolidinone, is effective against methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae (PRSP), and vancomycin-resistant Enterococcus (VRE). frontiersin.org

Recent research has yielded several promising derivatives:

A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized, with compounds 21b, 21d, 21e, and 21f showing strong antibacterial activity comparable to Linezolid against five strains of Gram-positive bacteria. frontiersin.org

Another study on 3-(3-pyridyl)-oxazolidone-5-methyl ester derivatives found that compound 12e had the most potent activity against Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. semanticscholar.org

Novel linezolid-based oxazolidinones, specifically compounds 2 and 3a , exhibited excellent potency against B. subtilis and P. aeruginosa strains with an MIC of 1.17 μg/mL. mdpi.com Compound 2 also demonstrated a good minimum bactericidal concentration (MBC) of 2.34 μg/mL against Bacillus subtilis and Staphylococcus aureus. mdpi.com

| Compound | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compounds 21b, 21d, 21e, 21f | Gram-positive bacteria | Activity Level | Comparable to Linezolid | frontiersin.org |

| Compound 12e | Bacillus subtilis | MIC | 16 µg/mL | semanticscholar.org |

| Compound 2 | B. subtilis & P. aeruginosa | MIC | 1.17 µg/mL | mdpi.com |

| Compound 3a | B. subtilis & P. aeruginosa | MIC | 1.17 µg/mL | mdpi.com |

| Compound 2 | B. subtilis & S. aureus | MBC | 2.34 µg/mL | mdpi.com |

Antineoplastic Research Endeavors

The therapeutic potential of oxazolidinone derivatives extends to oncology, where they have been investigated as antineoplastic agents. researchgate.neteurekaselect.com Research has shown that certain derivatives can induce cytotoxic effects in various cancer cell lines.

Key findings in this area include:

Novel 2-thioxo-oxazolidin-4-one derivatives, LPSF/NBM-1 and LPSF/NBM-2 , displayed significant cytotoxic activity against human leukemia (HL-60) and T-cell acute lymphoblastic leukemia (MOLT-4) cell lines. nih.govresearchgate.net

Mechanistic studies revealed that LPSF/NBM-2 promotes cell cycle arrest at the G2/M phase and increases the percentage of apoptotic cells in the MOLT-4 cell line. nih.govresearchgate.net

Another study identified compound OI , a 5-(carbamoylmethylene)-oxazolidin-2-one derivative, which exhibited notable anticancer potential against breast cancer (MCF-7) and cervical cancer (HeLa) cells, while showing no cytotoxicity to non-tumorigenic MCF-10A cells. researchgate.net

| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| LPSF/NBM-1 | HL-60 | IC₅₀ | 54.83 | nih.gov |

| LPSF/NBM-2 | MOLT-4 | IC₅₀ | 51.61 | nih.gov |

| Compound OI | MCF-7 | IC₅₀ | 17.66 | researchgate.net |

| HeLa | IC₅₀ | 31.10 | researchgate.net |

Anti-inflammatory and Immunomodulatory Research

Oxazolidine (B1195125) derivatives have also been explored for their potential to modulate inflammatory and immune responses. researchgate.neteurekaselect.com One promising area of research involves the development of dual-action compounds that can target multiple inflammatory pathways.

A notable example is the oxazolidinone hydroxamic acid derivative PH-251 . This compound has been identified as a potent dual inhibitor of 5-lipoxygenase (5-LO) and mast cell degranulation. nih.gov

In vitro, PH-251 inhibited the biosynthesis of leukotriene C4 (LTC4) and degranulation in IgE/allergen-activated mast cells. nih.gov

In vivo studies demonstrated that PH-251 strongly inhibited various components of zymosan-induced peritonitis, a model of non-allergic inflammation. nih.gov

In a mouse model of allergic asthma, the compound significantly inhibited allergen-induced bronchial eosinophilic inflammation and airway hyper-responsiveness. nih.gov

These findings suggest that such dual-inhibitor oxazolidinone derivatives could offer advantages over single-target drugs in treating asthma and other allergic and inflammatory diseases. nih.gov Further research has also involved the synthesis of 5,5-disubstituted-1,3-oxazolidine-2,4-dione derivatives to evaluate their anti-inflammatory activities. researchgate.net

Antioxidant Capacity Research

The investigation into the biological activities of oxazolidine derivatives includes their potential as antioxidants. ajrconline.orgresearchgate.net Oxidative stress is implicated in numerous diseases, making the development of effective antioxidants a key therapeutic goal.

A study focused on the synthesis and characterization of new oxazolidine and thiazolidine (B150603) derivatives reported on their antioxidant properties. researchgate.netuobaghdad.edu.iq Among the synthesized compounds, N-(2-(4-hydroxy-3-methoxyphenyl)-4-oxazolidine-3-yl) isonicotinamide was identified as having the highest antioxidant activity, with an IC₅₀ value of 10 mg/mL. researchgate.net

| Compound | Activity Metric | Value | Reference |

|---|---|---|---|

| N-(2-(4-hydroxy-3-methoxyphenyl)-4-oxazolidine-3-yl) isonicotinamide | IC₅₀ | 10 mg/mL | researchgate.net |

Investigations into Anticonvulsant Properties

The structural features of oxazolidinones have led to their investigation as potential anticonvulsant agents. ajrconline.orgresearchgate.neteurekaselect.com This line of research is driven by the need for new antiepileptic drugs with improved efficacy and fewer side effects. nih.gov

Several oxazolidinone derivatives have demonstrated promising anticonvulsant activity in preclinical models:

The triazolyl-oxazolidinone derivative PH084 was shown to depress action potential firing, reduce excitatory synaptic transmission, and suppress chemically induced epileptiform activity in the hippocampus, a brain region critical to seizure generation. nih.gov

Another derivative, PH192 , exhibited in vivo antiseizure activity in both mice and rats. It provided dose-dependent protection against seizures induced by the 6 Hz stimulation protocol and also protected against maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizures. nih.gov The estimated effective dose (ED₅₀) for PH192 in the 6 Hz model was 34.5 mg/kg in mice and approximately 90 mg/kg in rats. nih.gov

These studies suggest that the oxazolidinone pharmacophore is a viable candidate for the development of novel antiepileptic agents. nih.govnih.gov

| Compound | Animal Model | Activity Metric | Value | Reference |

|---|---|---|---|---|

| PH192 | Mice (6 Hz seizure model) | ED₅₀ | 34.5 mg/kg | nih.gov |

| Rats (6 Hz seizure model) | ED₅₀ | ~90 mg/kg | nih.gov |

Mechanistic Insights into Biological Interactions (e.g., enzyme inhibition, receptor binding)

Understanding the mechanisms through which oxazolidine derivatives exert their biological effects is crucial for rational drug design. Research has provided insights into their interactions with various biological targets, including enzymes and receptors. eurekaselect.com

Enzyme Inhibition :

Antibacterial: The primary antibacterial mechanism is the inhibition of protein synthesis through binding to the 50S ribosomal subunit, which interferes with peptidyl transferase activity. nih.govmdpi.com

Antineoplastic: Molecular docking studies suggest that the antineoplastic effects of some derivatives may stem from their binding affinity for and inhibition of enzymes from the Cyclin-Dependent Kinase (CDK) family. nih.govresearchgate.net

Anti-inflammatory: The anti-inflammatory activity of certain derivatives has been linked to the inhibition of key enzymes in inflammatory pathways, such as 5-lipoxygenase (5-LO) and cyclooxygenase-2 (COX-2). nih.govnih.gov

Receptor Binding :

Anticonvulsant: The anticonvulsant properties of derivatives like PH084 are associated with their ability to modulate neurotransmitter systems. Studies have shown these compounds can depress N-methyl-D-aspartate (NMDA) and non-NMDA receptor-mediated excitatory postsynaptic currents and that their effects can be blocked by GABA-B receptor antagonists. nih.gov

These mechanistic studies highlight the ability of the oxazolidine scaffold to be chemically modified to interact with a diverse range of biological targets, underpinning its broad therapeutic potential.

Future Research Directions and Perspectives on 5,alpha Dimethyloxazolidine 3 Ethanol

Innovations in Synthetic Methodologies and Catalyst Development

Research into the synthesis of oxazolidine (B1195125) derivatives often involves the condensation of aminoalcohols with aldehydes or ketones, or the cycloaddition of aziridines with carbonyl compounds. For a hypothetical compound like 5,alpha-Dimethyloxazolidine-3-ethanol, initial research would focus on establishing a viable and efficient synthetic route. Future innovations could then target the development of stereoselective catalytic systems to control the chirality at the 5- and alpha-positions, which would be crucial for potential biological applications. Catalysts based on transition metals like iron, aluminum, or copper, which have been effective in the synthesis of other oxazolidinone structures, could be a starting point for investigation. nih.govdtu.dkresearchgate.net

Integration of Advanced Computational Techniques for Predictive Design

Once a synthetic route is established, computational methods such as Density Functional Theory (DFT) and molecular docking could be employed to predict the properties and potential applications of this compound. These techniques are instrumental in modern drug discovery and material science for predicting molecular geometry, electronic properties, and interaction with biological targets or other molecules. For this specific compound, computational studies could explore its conformational landscape, reactivity, and potential as a ligand for various receptors or as a building block for larger molecular assemblies.

Expansion into Novel Material Science and Supramolecular Applications

The broader class of oxazolidinone-containing compounds has shown promise in the formation of supramolecular materials such as fibers and gels. Future research on this compound could explore its potential for self-assembly, driven by intermolecular interactions like hydrogen bonding. The presence of a hydroxyl group in the ethanol (B145695) substituent offers a prime site for such interactions. Investigations could focus on its ability to act as a low-molecular-weight gelator for creating novel hydrogels or organogels with potential applications in areas like tissue engineering or controlled release systems.

Unexplored Biological Systems and Mechanistic Research Frameworks

Many oxazolidinone derivatives are known for their antibacterial activity, functioning by inhibiting protein synthesis in bacteria. A primary avenue of future research for this compound would be to screen it for antimicrobial properties against a panel of pathogenic bacteria. If activity is found, mechanistic studies would follow to determine its specific mode of action, including its target within the bacterial ribosome. Furthermore, its effects on other biological systems could be explored, although initial toxicity and metabolic stability studies would be a prerequisite for any in-depth biological investigation.

Q & A

Q. What are the standard protocols for synthesizing 5,α-dimethyloxazolidine-3-ethanol, and what methodological considerations ensure reproducibility?

Synthesis typically involves refluxing precursors (e.g., aldehydes, amines) in ethanol with catalysts like Fe₃O₄ nanoparticles, monitored via TLC (EtOAc/hexane eluent). Key steps include catalyst recovery via magnetic separation and recrystallization in ethanol for purification . Reproducibility hinges on strict control of stoichiometry, reaction time (3–6 hours), and solvent purity.

Q. How is 5,α-dimethyloxazolidine-3-ethanol characterized post-synthesis, and what analytical techniques validate structural integrity?

Structural validation employs TLC for reaction progress, NMR (¹H/¹³C) for functional group analysis, and GC for purity assessment. For example, oxadiazole derivatives in analogous compounds are confirmed via IR spectroscopy (C=O/C-S stretches) and mass spectrometry for molecular weight verification .

Q. What purification methods are effective for isolating 5,α-dimethyloxazolidine-3-ethanol, and how are solvent systems optimized?

Recrystallization in ethanol or ethanol/water mixtures is standard. Solvent selection depends on compound solubility: ethanol minimizes impurities due to its polarity, while mixed solvents (e.g., ethanol/diethyl ether) enhance crystal formation. Centrifugation or vacuum filtration isolates purified crystals .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 5,α-dimethyloxazolidine-3-ethanol, particularly in multi-step syntheses?

Yield optimization involves:

- Catalyst screening : Fe₃O4@FU NPs improve efficiency and reusability (e.g., 12 mg catalyst per 1 mmol substrate) .

- Temperature modulation : Reflux at 78°C (ethanol’s boiling point) balances reactivity and side-product formation.

- Solvent gradients : Sequential use of polar/non-polar solvents enhances intermediate stability .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or GC impurities)?

Contradictions are addressed via:

Q. What computational methods predict the reactivity of 5,α-dimethyloxazolidine-3-ethanol in novel reaction environments?

Density Functional Theory (DFT) models simulate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations assess solvent effects on conformational stability .

Methodological Design & Data Analysis

Q. How do researchers design experiments to evaluate the stability of 5,α-dimethyloxazolidine-3-ethanol under varying pH and temperature conditions?

Stability studies use accelerated aging tests:

- pH titration : Monitor degradation via UV-Vis spectroscopy at λ_max (e.g., 270 nm for oxadiazole analogs) .

- Thermogravimetric analysis (TGA) : Quantify decomposition thresholds (e.g., >150°C for ethanol-based derivatives) .

Q. What statistical frameworks are recommended for analyzing conflicting bioactivity data in structure-activity relationship (SAR) studies?

Multivariate regression models correlate substituent effects (e.g., electron-withdrawing groups on oxadiazole rings) with bioactivity. Principal Component Analysis (PCA) reduces dimensionality in datasets with overlapping variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.